

# Application Note: Quantification of Dencichine in Panax notoginseng using HPLC without Derivatization

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## Compound of Interest

Compound Name: *Dencichine*

Cat. No.: *B1670246*

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AN-HPLC-PN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Dencichine** in various parts of the Panax notoginseng plant using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) without the need for chemical derivatization.

## Introduction

**Dencichine**, also known as  $\beta$ -N-oxalyl-L- $\alpha,\beta$ -diaminopropionic acid ( $\beta$ -ODAP), is a non-protein amino acid found in Panax notoginseng and is recognized for its hemostatic and anti-inflammatory properties.[1][2] Traditional methods for the quantification of amino acids often involve time-consuming and complex derivatization steps.[1][2] This application note describes a simple, rapid, and reliable HPLC method for the direct quantification of **Dencichine**, facilitating high-throughput analysis for quality control and research purposes. The method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column for efficient separation. [1]

## Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

- **Dencichine** standard (purity  $\geq$  98%)
- Acetonitrile (HPLC grade)
- Ammonium formate (HPLC grade)
- Ultrapure deionized water
- Panax notoginseng plant material (e.g., main roots, rootlets, stems, leaves)
- HPLC system with a Diode Array Detector (DAD), such as a Prominence LC-20A system[1]
- Synchronis HILIC HPLC column (2.1  $\times$  150 mm, 5  $\mu$ m)[1]
- Planetary mill or grinder
- 80-mesh sieve
- Ultrasonic cleaner (37 kHz)[1][2]
- Centrifuge (capable of at least 9168  $\times$  g)[1][2]
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.22  $\mu$ m)
- Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of **Dencichine** standard and dissolve it in 1.0 mL of ultrapure deionized water in a centrifuge tube.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with 70% acetonitrile to achieve concentrations ranging from 6.25 to 400  $\mu$ g/mL.[1] Store the solutions at 4°C.

- **Drying and Grinding:** Wash the collected Panax notoginseng plant parts (main roots, rootlets, stems, leaves) with clean water and dry them at 60°C.[1][2] Grind the dried material into a fine powder using a planetary mill and pass it through an 80-mesh sieve.[1][2]
- **Extraction:** Accurately weigh 0.1 g of the powdered sample into a 1.5 mL centrifuge tube. Add 1.0 mL of ultrapure deionized water and mix thoroughly.[1][2]
- **Ultrasonic Treatment:** Place the sample mixture in an ultrasonic cleaner (37 kHz) and sonicate for 45 minutes.[1][2]
- **Centrifugation:** Centrifuge the extract at 9168 x g for 3 minutes.[1][2]
- **Filtration:** Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.

The chromatographic conditions for the analysis are summarized in the table below.

Parameter	Condition
HPLC System	Prominence LC-20A with DAD[1]
Column	Synchronis HILIC HPLC column (2.1 × 150 mm, 5 µm)[1]
Mobile Phase	A: 80 mM Ammonium Formate in water B: Acetonitrile[1]
Elution Mode	Isocratic: 25:75 (A:B)[1]
Flow Rate	0.4 mL/min[1]
Column Temperature	30°C[1]
Detection Wavelength	215 nm[1]
Injection Volume	10 µL[1]
Run Time	9 minutes[1]

## Method Validation Summary

The described method has been validated for its accuracy, precision, and linearity. The key performance characteristics are summarized below.

Validation Parameter	Result
Linearity Range	6.25 - 400 µg/mL[1]
Correlation Coefficient (R <sup>2</sup> )	0.9993[1]
Limit of Detection (LOD)	0.10 mg/g (0.003% w/w)[1]
Limit of Quantification (LOQ)	0.33 mg/g (0.01% w/w)[1]
Accuracy (Recovery)	82.94% - 94.19%[2]
Precision (RSD)	< 10% (1.83% - 4.10%)[1][2]

## Quantitative Data Summary

The concentration of **Dencichine** was determined in various parts of *P. notoginseng* and under different cultivation methods. The results are presented in the tables below.

Table 1: **Dencichine** Content in Different Parts of *Panax notoginseng*

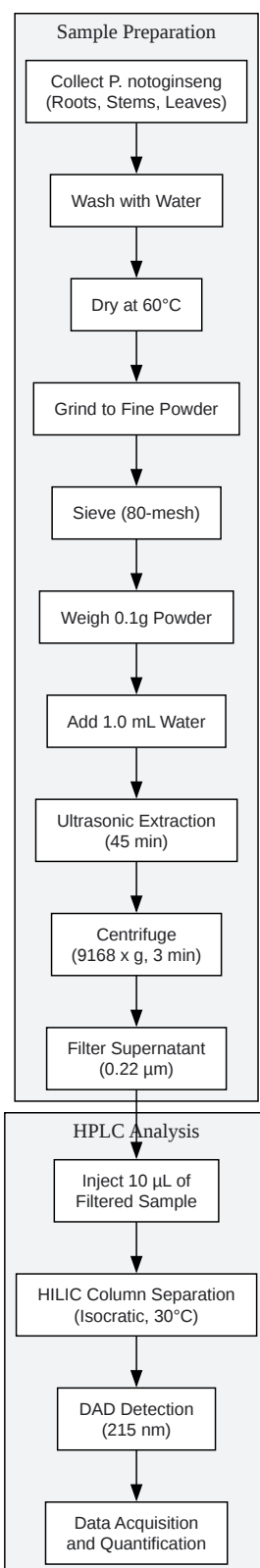
Plant Part	Average Dencichine Content (%)	Average Dencichine Content (mg/g)
Rootlets	39.59%[2]	10.51 ± 0.48[2]
Main Roots	29.91%[2]	-
Leaves	16.21%[2]	4.73 ± 1.12[2]
Stems	14.29%[2]	3.72 ± 0.12[2]

Table 2: **Dencichine** Content in *Panax notoginseng* Under Different Cultivation Modes

Plant Part	Cultivation Mode	Average Dencichine Content (mg/g)
Leaves	In-forest	5.52 ± 2.26[1][2]
In-field	3.93 ± 1.72[1][2]	
Main Roots	In-forest	7.09 ± 1.84[1][2]
In-field	8.79 ± 2.51[1][2]	

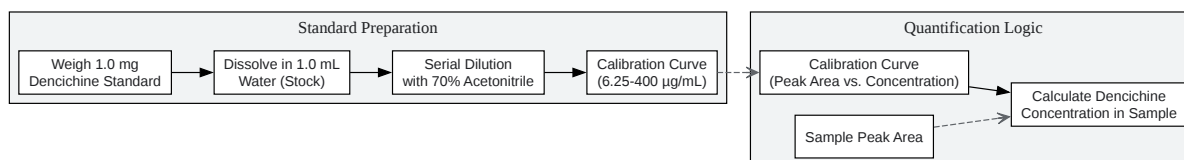
## Visualized Workflows

The following diagrams illustrate the key processes in this application note.



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Caption: Experimental workflow from sample preparation to HPLC analysis.



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Caption: Logic for standard preparation and sample quantification.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Note: Quantification of Dencichine in Panax notoginseng using HPLC without Derivatization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670246#quantifying-dencichine-in-panax-notoginseng-using-hplc-without-derivatization>]

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